molecular formula C6H9NO2 B12577658 1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid CAS No. 294636-76-3

1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B12577658
CAS No.: 294636-76-3
M. Wt: 127.14 g/mol
InChI Key: PEDIWVPMTTYHPJ-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring with a carboxylic acid group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several organic synthesis methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of β-enaminones with appropriate reagents can yield pyrrole derivatives . Another method involves the use of catalytic systems, such as ruthenium complexes, to facilitate the formation of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

294636-76-3

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-methyl-2,3-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2,4-5H,3H2,1H3,(H,8,9)

InChI Key

PEDIWVPMTTYHPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CCC1C(=O)O

Origin of Product

United States

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